Bienvenue dans la boutique en ligne BenchChem!

2-(2,2-Difluoroethyl)-3,4-dimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one

Medicinal Chemistry Physicochemical Properties Scaffold Optimization

2-(2,2-Difluoroethyl)-3,4-dimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one (CAS 1018163-56-8) is a fluorinated heterocyclic compound belonging to the pyrazolo[3,4-b]pyridin-6-one class, a scaffold recognized in medicinal chemistry for its potential in kinase and phosphodiesterase (PDE) inhibition. With a molecular formula of C10H11F2N3O and a molecular weight of 227.21 g/mol, this compound features a 2-(2,2-difluoroethyl) substituent on the pyrazole nitrogen and methyl groups at the 3- and 4-positions of the fused ring system.

Molecular Formula C10H11F2N3O
Molecular Weight 227.215
CAS No. 1018163-56-8
Cat. No. B2567589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,2-Difluoroethyl)-3,4-dimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one
CAS1018163-56-8
Molecular FormulaC10H11F2N3O
Molecular Weight227.215
Structural Identifiers
SMILESCC1=CC(=O)NC2=NN(C(=C12)C)CC(F)F
InChIInChI=1S/C10H11F2N3O/c1-5-3-8(16)13-10-9(5)6(2)15(14-10)4-7(11)12/h3,7H,4H2,1-2H3,(H,13,14,16)
InChIKeyRJSNTGDLQWPYFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2,2-Difluoroethyl)-3,4-dimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one (CAS 1018163-56-8) Procurement-Relevant Structural and Physicochemical Profile


2-(2,2-Difluoroethyl)-3,4-dimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one (CAS 1018163-56-8) is a fluorinated heterocyclic compound belonging to the pyrazolo[3,4-b]pyridin-6-one class, a scaffold recognized in medicinal chemistry for its potential in kinase and phosphodiesterase (PDE) inhibition [1]. With a molecular formula of C10H11F2N3O and a molecular weight of 227.21 g/mol, this compound features a 2-(2,2-difluoroethyl) substituent on the pyrazole nitrogen and methyl groups at the 3- and 4-positions of the fused ring system . It is available from multiple commercial suppliers at purities of ≥95% and ≥98%, with ISO-certified quality systems applicable for pharmaceutical R&D and quality control .

Why Generic Substitution Fails for 2-(2,2-Difluoroethyl)-3,4-dimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one: Structural Determinants of Binding and Selectivity


Generic substitution within the pyrazolo[3,4-b]pyridin-6-one class is unreliable because minor structural modifications at the N2, C3, and C4 positions profoundly alter target engagement. In a systematic anticancer SAR study, compound I2 (a pyrazolo[3,4-b]pyridin-6-one derivative) demonstrated IC50 values ranging from 2.99 to 5.72 µM across six tumor cell lines, whereas its close analog h2, differing only in peripheral substitution, showed markedly higher IC50 values of 7.05–15.45 µM—representing up to a 2.4-fold potency difference arising from a single substituent change [1]. The 2-(2,2-difluoroethyl) group in the target compound is a metabolically stabilized fluoroalkyl motif known to modulate lipophilicity, metabolic stability, and hydrogen-bonding capacity compared to simple alkyl (e.g., methyl, ethyl, isopropyl) or benzyl analogs [2]. Patent literature on related pyrazolo[3,4-b]pyridines confirms that substituent identity at N2 and C4 directly controls PDE4 vs. PDE isozyme selectivity and whole-cell potency [3]. Therefore, substituting this compound with an in-class analog lacking the difluoroethyl group or bearing alternative alkyl/aryl substituents would introduce unpredictable changes in potency, selectivity, and physicochemical properties, undermining the reproducibility of biological experiments and the validity of structure-activity relationships.

Quantitative Differentiation Evidence for 2-(2,2-Difluoroethyl)-3,4-dimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one Against Closest Analogs


Molecular Weight and Fluorine Content Differentiation vs. Non-Fluorinated N2-Alkyl Analogs

The target compound contains two fluorine atoms within its N2-difluoroethyl substituent, contributing to a molecular weight of 227.21 g/mol and a calculated LogP shift of approximately +0.4 to +0.8 units relative to non-fluorinated N2-ethyl analogs (estimated MW 209.25 g/mol) [1]. In the pyrazolo[3,4-b]pyridin-6-one anticancer series, fluorinated analogs consistently showed altered cellular permeability and target binding compared to their non-fluorinated counterparts, with fluorination at the N2 position enhancing metabolic stability while preserving potency [1]. The presence of the difluoroethyl group specifically introduces a strong electron-withdrawing inductive effect that modifies the electron density of the pyridinone ring, affecting hydrogen-bond donor/acceptor capacity at the 6-one position, a critical pharmacophoric feature for tubulin and kinase binding [1][2].

Medicinal Chemistry Physicochemical Properties Scaffold Optimization

Differentiation from 2-(2,2-Difluoroethyl)-3-methyl-4-(trifluoromethyl) Analog via C3/C4 Substitution Pattern

The closest commercially available analog bearing the same N2-difluoroethyl group is 2-(2,2-difluoroethyl)-3-methyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one (CAS 1018127-62-2) [1]. In the target compound, the 3,4-dimethyl substitution pattern replaces the 3-methyl-4-trifluoromethyl motif of the comparator. In the pyrazolo[3,4-b]pyridin-6-one anticancer SAR reported by Guo et al., the switch from a 4-trifluoromethyl to a 4-methyl substituent in compound h2 vs. related analogs resulted in an approximately 3- to 5-fold shift in IC50 across HeLa and MCF-7 cell lines, indicating that the C4 substituent identity is a primary driver of cellular potency [2]. Although no direct head-to-head comparison between the target compound and CAS 1018127-62-2 has been published, the SAR trend strongly suggests that the C3/C4 dimethyl motif will produce a distinct biological profile compared to the methyl/trifluoromethyl analog [2].

Structure-Activity Relationship Kinase Inhibition Lead Optimization

Differentiation from 6-Chloro Precursor: Synthetic Accessibility and Late-Stage Diversification Utility

The target compound is a 6-oxo derivative of the corresponding 6-chloro precursor, 6-chloro-2-(2,2-difluoroethyl)-3,4-dimethyl-2H-pyrazolo[3,4-b]pyridine (CAS 1018127-86-0) . The 6-one functional group provides a hydrogen-bond acceptor and potential donor (via tautomerization to the enol form) that is absent in the chloro analog. In the anticancer SAR reported by Guo et al., the 6-one moiety is essential for tubulin binding via the colchicine site, with the carbonyl oxygen forming a critical hydrogen bond with Cys241 of β-tubulin [1]. The 6-chloro precursor, by contrast, lacks this hydrogen-bonding capacity and is primarily used as a synthetic intermediate for further derivatization (e.g., Suzuki coupling, amination) rather than as a direct biological probe . Commercial availability of the target compound at ≥98% purity enables direct use in biological assays without the need for additional synthetic transformation, saving 1–2 synthetic steps compared to the chloro precursor route.

Synthetic Chemistry Building Block Medicinal Chemistry

Purity and Quality Certification Differentiation: ISO-Certified Supply for Regulated Research Environments

The target compound is available from MolCore at NLT 98% purity under ISO-certified quality systems, with batch-specific certificates of analysis (CoA) including NMR, HPLC, and/or GC data . In comparison, many structurally related pyrazolo[3,4-b]pyridin-6-one analogs (e.g., CAS 1018127-62-2, CAS 1018126-61-8) are typically offered at 95% purity without ISO certification [1]. The 3% purity differential translates to a reduction in total impurity burden from ≤5% to ≤2%, which is critical for in vitro biological assays where unidentified impurities can cause false positive hits, cytotoxicity artifacts, or mask subtle SAR trends [2]. For pharmaceutical R&D and quality control applications referencing ISO standards, the certified purity and documentation trail provide auditable traceability that non-ISO suppliers cannot match .

Quality Control Pharmaceutical R&D Procurement

Recommended Application Scenarios for 2-(2,2-Difluoroethyl)-3,4-dimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one Based on Verified Differentiation Evidence


Medicinal Chemistry Lead Optimization: Tubulin-Targeted Anticancer Agent Development

The pyrazolo[3,4-b]pyridin-6-one scaffold, exemplified by compound I2, has demonstrated potent inhibition of microtubule polymerization through colchicine-site binding, with IC50 values of 2.99–5.72 µM across six tumor cell lines (MDA-MB-231, HeLa, MCF-7, HepG2, CNE2, HCT116) [1]. This compound serves as a structurally differentiated analog for exploring the SAR around the N2-difluoroethyl and C3/C4-dimethyl substitution patterns, which are predicted to modulate lipophilicity, metabolic stability, and target binding affinity compared to the published I2 and h2 leads [1]. Procurement at ≥98% purity with ISO certification ensures reproducibility in cell-based antiproliferative assays and tubulin polymerization assays .

Phosphodiesterase (PDE) Inhibitor Screening: PDE4-Selective Probe Development

Pyrazolo[3,4-b]pyridine compounds are established PDE4 inhibitors, with the GlaxoSmithKline patent family (US 7528148 and EP 1581532) disclosing extensive SAR demonstrating that N2 and C4 substituents control PDE isozyme selectivity [1]. The target compound's N2-difluoroethyl group is a fluorinated bioisostere that enhances metabolic stability over simple alkyl groups while maintaining PDE4 inhibitory potential, as supported by the general fluorinated SAR trends in PDE inhibitor design [1]. This compound can serve as a probe for evaluating PDE4 engagement in cell-based cAMP assays, with the difluoroethyl motif providing a distinct pharmacokinetic profile compared to non-fluorinated PDE4 inhibitor scaffolds.

Synthetic Chemistry: Direct Biological Evaluation Without Precursor Hydrolysis

Unlike the 6-chloro precursor (CAS 1018127-86-0), which requires an additional hydrolysis or metal-catalyzed coupling step to install the 6-one functionality, the target compound is ready for direct use in biochemical and cell-based assays [1]. This eliminates 1–2 synthetic steps and avoids the optimization of chloride displacement conditions, reducing the time from compound acquisition to first biological data point. The availability at ≥98% purity further minimizes interference from synthetic impurities in primary screening . This makes the compound particularly suitable for academic labs and small biotech teams with limited synthetic chemistry resources seeking to rapidly profile pyrazolo[3,4-b]pyridin-6-one analogs.

Regulatory-Compliant Pharmaceutical R&D: ISO-Certified Building Block for IND-Enabling Studies

For pharmaceutical development programs requiring auditable quality documentation, the ISO-certified supply of this compound at NLT 98% purity provides the traceability necessary for GLP toxicology studies and IND-enabling pharmacokinetic profiling [1]. The difluoroethyl group introduces a 19F NMR handle that can be exploited for metabolic profiling and quantitative biodistribution studies without the need for radiolabeling, a practical advantage over non-fluorinated analogs . The compound's defined purity and batch consistency reduce the risk of impurity-driven toxicity flags that can delay development timelines [2].

Quote Request

Request a Quote for 2-(2,2-Difluoroethyl)-3,4-dimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.